molecular formula C21H29N3O2S B3480776 4,4-dimethyl-2-{[2-(morpholin-4-yl)ethyl]amino}-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide

4,4-dimethyl-2-{[2-(morpholin-4-yl)ethyl]amino}-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide

Cat. No.: B3480776
M. Wt: 387.5 g/mol
InChI Key: ROHGYPRWWZVOKY-UHFFFAOYSA-N
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Description

4,4-dimethyl-2-{[2-(morpholin-4-yl)ethyl]amino}-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide is a complex organic compound with a unique structure that includes a morpholine ring, a phenyl group, and a carbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-2-{[2-(morpholin-4-yl)ethyl]amino}-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide typically involves multiple steps. One common approach is to start with the cyclohexanone derivative, which undergoes a series of reactions including amination, thioamide formation, and morpholine ring introduction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the removal of by-products can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-2-{[2-(morpholin-4-yl)ethyl]amino}-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4,4-dimethyl-2-{[2-(morpholin-4-yl)ethyl]amino}-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-2-{[2-(morpholin-4-yl)ethyl]amino}-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-dimethyl-2-{[2-(morpholin-4-yl)ethyl]amino}-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4,4-dimethyl-2-(2-morpholin-4-ylethylamino)-6-oxo-N-phenylcyclohexene-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S/c1-21(2)14-17(22-8-9-24-10-12-26-13-11-24)19(18(25)15-21)20(27)23-16-6-4-3-5-7-16/h3-7,22H,8-15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHGYPRWWZVOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=S)NC2=CC=CC=C2)NCCN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4-dimethyl-2-{[2-(morpholin-4-yl)ethyl]amino}-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide
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4,4-dimethyl-2-{[2-(morpholin-4-yl)ethyl]amino}-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide
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4,4-dimethyl-2-{[2-(morpholin-4-yl)ethyl]amino}-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide
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4,4-dimethyl-2-{[2-(morpholin-4-yl)ethyl]amino}-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide
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4,4-dimethyl-2-{[2-(morpholin-4-yl)ethyl]amino}-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide
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4,4-dimethyl-2-{[2-(morpholin-4-yl)ethyl]amino}-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide

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